n-(4-Cyanophenyl)glycine
Overview
Description
N-(4-Cyanophenyl)glycine is a compound that is structurally related to various biologically active molecules. While the provided papers do not directly discuss N-(4-Cyanophenyl)glycine, they do provide insights into similar compounds and their synthesis, properties, and potential biological activities. For instance, the synthesis of N-arachidonoyl glycine (NAGly) catalyzed by cytochrome c suggests a potential pathway for the biosynthesis of related acyl glycine compounds . Additionally, the synthesis of poly(N-cyanoethylglycine) from glycine and acrylonitrile indicates a method for creating polymers with cyano groups, which could be relevant for the synthesis of N-(4-Cyanophenyl)glycine derivatives .
Synthesis Analysis
The synthesis of related compounds involves various chemical steps and starting materials. For example, an improved synthesis of N-(5-(4-cyanophenyl)-3-hydroxypicolinoyl)glycine, a PHD2 inhibitor, starts from commercially available 5-bromo-3-nitropicolinonitrile and proceeds through five chemical steps . This suggests that the synthesis of N-(4-Cyanophenyl)glycine could also be optimized for efficiency and yield. The synthesis of poly(N-cyanoethylglycine) also demonstrates the potential for creating polymers from glycine derivatives, which could be applied to N-(4-Cyanophenyl)glycine .
Molecular Structure Analysis
The molecular structure of compounds similar to N-(4-Cyanophenyl)glycine can be complex and influence their physical properties and reactivity. For instance, poly(N-cyanoethylglycine) has a main-chain peptide bond composition of approximately 70% cis form and 30% trans form, which affects its solubility and flexibility in organic solvents . This information could be relevant when considering the molecular structure of N-(4-Cyanophenyl)glycine and its derivatives.
Chemical Reactions Analysis
The chemical reactivity of glycine derivatives can vary significantly. For example, the synthesis of 3,4-iminocyclohexyl-glycine involves the addition of iodine isocyanate to a double bond, followed by cyclization to form aziridine . This indicates that N-(4-Cyanophenyl)glycine could potentially undergo similar reactions, depending on its structure and the presence of reactive functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of glycine derivatives are influenced by their molecular structure. For example, the solubility of poly(N-cyanoethylglycine) in aprotic solvents and its peptide bond composition suggest that N-(4-Cyanophenyl)glycine could also exhibit unique solubility characteristics and structural flexibility . Additionally, the synthesis of N-acylhydrazones containing glycine residue and their evaluation as antiviral agents demonstrate the potential for glycine derivatives to have biological activity .
Scientific Research Applications
Glyphosate Resistance through Protein Engineering
N-(4-Cyanophenyl)glycine is structurally related to glyphosate, a widely used herbicide. Research has focused on the molecular basis of glyphosate resistance, primarily through protein engineering. This approach involves altering the plant enzyme enolpyruvyl shikimate-3-phosphate synthase, which glyphosate targets, to confer resistance to the herbicide. This modification allows for post-emergence application of the herbicide without damaging crops (Pollegioni et al., 2011).
Development of Glyphosate-Tolerant Soybean Lines
The development of glyphosate-tolerant soybean lines, through the expression of a bacterial enzyme from Agrobacterium sp. strain CP4, illustrates another application of understanding and manipulating glyphosate's biochemistry. This has enabled more effective weed control in soybean cultivation (Padgette et al., 1995).
Environmental Impact and Transport
Studies on the fate and transport of glyphosate in surface waters have significant implications for environmental management and pollution control. Understanding how glyphosate and its degradates move and persist in agricultural basins informs strategies to mitigate environmental impact (Coupe et al., 2012).
Synthesis of Promising PHD2 Inhibitors
Research into the synthesis of N-(5-(4-cyanophenyl)-3-hydroxypicolinoyl)glycine, a PHD2 inhibitor, represents a direct application of N-(4-Cyanophenyl)glycine derivatives in medicinal chemistry. This inhibitor has potential in the treatment of anemia, showcasing the versatility of N-(4-Cyanophenyl)glycine in drug development (Lei et al., 2015).
Effects on Diseases in Plants
Glyphosate's role in agriculture is not without controversy. Studies on its effects on plant diseases have raised concerns about its impact on crop health and agricultural sustainability. This research contributes to understanding the broader implications of herbicide use in agriculture (Johal & Huber, 2009).
Safety And Hazards
“N-(4-Cyanophenyl)glycine” can be harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation and serious eye irritation . Protective measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
properties
IUPAC Name |
2-(4-cyanoanilino)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c10-5-7-1-3-8(4-2-7)11-6-9(12)13/h1-4,11H,6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJRQMXRCZULRHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80355883 | |
Record name | n-(4-cyanophenyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80355883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
n-(4-Cyanophenyl)glycine | |
CAS RN |
42288-26-6 | |
Record name | N-(4-Cyanophenyl)glycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42288-26-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | n-(4-cyanophenyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80355883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-Cyanophenylamino)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.666 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-(4-CYANO-PHENYL)-GLYCINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-(4-Cyanophenyl)glycine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G95LDV9GQ2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.